1-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine
Description
The compound 1-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine is a structurally complex molecule featuring a 1,2,3-triazole core substituted with a 2-fluorophenyl group (at position 1) and a pyridin-2-yl group (at position 5). The triazole moiety is connected via a carbonyl bridge to a piperazine ring, which is further substituted with a 3-methylphenyl group (Figure 1). This architecture combines pharmacologically relevant motifs:
- 1,2,3-Triazole: Known for metabolic stability and hydrogen-bonding capacity, triazoles are widely used in drug design .
- Piperazine: A flexible scaffold that enhances bioavailability and enables diverse substitution patterns for tuning pharmacokinetics .
Applications may include kinase inhibition or CNS targeting, inferred from structurally related molecules in the evidence .
Properties
IUPAC Name |
[1-(2-fluorophenyl)-5-pyridin-2-yltriazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN6O/c1-18-7-6-8-19(17-18)30-13-15-31(16-14-30)25(33)23-24(21-10-4-5-12-27-21)32(29-28-23)22-11-3-2-9-20(22)26/h2-12,17H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZRHAXUWCYHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4F)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the fluorophenyl and pyridinyl groups. The final step usually involves the coupling of the triazole derivative with the piperazine ring under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments to achieve the desired product efficiently.
Chemical Reactions Analysis
1-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridinyl groups, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structure to target specific biological pathways.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound’s structural and functional attributes are compared below with analogs from the literature.
Table 1: Structural Comparison of Triazole Derivatives
Table 2: Piperazine Derivatives with Aryl Substituents
Key Observations:
Triazole Modifications: The target’s pyridin-2-yl group (vs. Fluorine at the 2-position of the phenyl ring may reduce oxidative metabolism compared to non-fluorinated analogs .
Piperazine Substitutions :
- The 3-methylphenyl group (target) is less electron-withdrawing than nitrobenzyl (), possibly favoring hydrophobic interactions in binding pockets.
- Piperazine-linked carbonyl groups (target, ) enable conformational flexibility, critical for target engagement .
Synthetic Strategies :
- Triazole formation via CuAAC (common in ) contrasts with sulfonylation or reductive amination used for piperazine derivatives (e.g., ).
Research Findings and Implications
Structure-Activity Relationships (SAR) :
Theoretical vs. Experimental Data :
- Computational studies (e.g., DFT) predict the target’s triazole ring to adopt a planar conformation, favoring π-π stacking with aromatic residues in proteins .
- X-ray crystallography of analogous compounds (e.g., ) confirms the stability of carbonyl-piperazine linkages under physiological conditions.
- Unresolved Questions: The exact role of the pyridin-2-yl group in the target’s bioactivity remains speculative; further in vitro assays are needed. Comparative pharmacokinetic data (e.g., half-life, clearance) for fluorophenyl vs. non-fluorinated triazoles are lacking in the evidence.
Biological Activity
The compound 1-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine is a triazole derivative that has garnered attention for its diverse biological activities. Triazoles are known for their broad spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 373.42 g/mol. The structure features a triazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Study Findings : A series of substituted triazoles were synthesized and evaluated against various bacterial strains. The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 16 |
| 2 | Escherichia coli | 32 |
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties:
- Case Study : In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound exhibited cytotoxic effects with an IC50 value of approximately 25 μM. This indicates a promising potential for further development as an anticancer agent.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Anti-inflammatory Activity
The anti-inflammatory potential of triazoles has been explored through various assays:
- Research Findings : The compound was tested in an animal model of inflammation where it significantly reduced paw edema compared to the control group, indicating anti-inflammatory activity.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It is hypothesized that the triazole moiety may inhibit enzymes involved in inflammatory pathways or bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
